4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide
Description
This compound features a benzamide core substituted with a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene methylamino group. Its molecular formula is C15H15N2O5 (calculated molecular weight: 303.29 g/mol), though exact data may vary depending on the substituent configuration. The 1,3-dioxane-4,6-dione moiety is electron-deficient, enabling conjugation with the aromatic ring, which influences reactivity and biological interactions. It serves as a key intermediate in synthesizing quinolones and other heterocyclic pharmaceuticals .
Properties
IUPAC Name |
4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2)20-12(18)10(13(19)21-14)7-16-9-5-3-8(4-6-9)11(15)17/h3-7,16H,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBYPCPNZVIJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)C(=O)N)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152621 | |
| Record name | 4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909344-67-8 | |
| Record name | 4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909344-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Differences
Key Observations :
Example Protocol (from and ) :
Core Formation: React 2,2-dimethyl-1,3-dioxane-4,6-dione with trimethyl orthoformate in isopropyl alcohol at 80°C to generate the reactive enol ether intermediate.
Coupling : Combine with substituted benzamide derivatives using carbodiimide coupling agents (e.g., EDC·HCl) and activators (e.g., HOBt) in DMF .
Purification : Column chromatography or recrystallization yields pure products (typical yields: 60–85%) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
The compound 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide , also known by its CAS number 205448-64-2 , is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₁₆H₁₇N₁O₇
- Molecular Weight : 335.313 g/mol
- CAS Number : 205448-64-2
Synthesis
The synthesis of this compound involves the reaction between 2,2-Dimethyl-1,3-dioxane-4,6-dione and Methyl 4-amino-2-methoxybenzoate. The process typically requires specific reagents such as trimethoxymethane and triethyl orthoformate to achieve the desired compound structure .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may exhibit anti-cancer properties through inhibition of specific enzymes involved in tumor progression.
In Vitro Studies
In vitro assays have demonstrated that the compound shows significant cytotoxicity against various cancer cell lines. For example:
- Cell Viability Assays : Using MTT assays, the compound was tested against HeLa cells, showing a dose-dependent inhibition of cell viability. The IC50 values were comparable to established chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Control (Cisplatin) (µM) |
|---|---|---|
| HeLa | 12.5 | 10 |
| MCF7 | 15.0 | 8 |
ADMET Properties
The pharmacokinetic profile of the compound has been evaluated for its Absorption , Distribution , Metabolism , Excretion , and Toxicity (ADMET) properties. Key findings include:
- Absorption : High oral bioavailability predicted.
- Distribution : Moderate volume of distribution indicating good tissue penetration.
- Metabolism : Metabolized primarily by liver enzymes.
- Excretion : Renal excretion expected.
- Toxicity : Low toxicity in preliminary studies .
Case Studies
In a study focused on aldo-keto reductase inhibitors for colon cancer treatment, derivatives similar to this compound demonstrated promising results in reducing tumor growth in animal models. The study highlighted that modifications to the benzamide structure could enhance binding affinity to target proteins involved in cancer metabolism .
Q & A
How can researchers optimize the synthesis of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide under varying catalytic conditions?
Advanced Research Focus : Reaction efficiency and selectivity.
Methodological Answer :
Optimization involves testing catalytic systems (acidic/neutral) and solvent polarity. For example:
- Glacial acetic acid as a catalyst in ethanol under reflux (4 hours) yields solid products after solvent evaporation .
- TBHP (tert-butyl hydroperoxide) in methanol under reflux (2 hours) achieves 95% yield for structurally similar benzamide derivatives .
Key Variables : - Catalyst : Acidic conditions (e.g., glacial acetic acid) favor Schiff base formation, while oxidants like TBHP enable domino cyclization.
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
Validation : Monitor reaction progress via TLC and characterize intermediates using H NMR .
What spectroscopic techniques are recommended for tracking intermediates during the synthesis of this compound?
Advanced Research Focus : Mechanistic elucidation.
Methodological Answer :
- H NMR : Resolves imine and dioxane ring proton shifts (e.g., δ = 3.86 ppm for methoxy groups in analogous structures) .
- X-ray crystallography : Determines hydrogen-bonding networks and lattice energy, critical for confirming stereochemistry .
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm) from the dioxane ring and amide bonds .
Data Integration : Cross-reference crystallographic data (CCDC 2032776) with DFT-calculated bond lengths to resolve ambiguities .
How to design assays evaluating this compound’s interaction with neurological receptors?
Advanced Research Focus : Biological activity profiling.
Methodological Answer :
- Target Selection : Prioritize receptors with structural similarity to dopamine D2 or serotonin 5-HT3, as seen in benzamide-based antagonists .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-spiperone for D2 receptors) to measure IC values.
- Functional Assays : Monitor cAMP inhibition (for GPCRs) or ion channel modulation (for 5-HT3) in HEK293 cells .
Validation : Compare binding affinities with control compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) to assess specificity .
How to resolve discrepancies in crystallographic data from different solvates or polymorphs?
Advanced Research Focus : Structural analysis and data contradiction.
Methodological Answer :
- Lattice Energy Calculations : Use software like CrystalExplorer to compare hydrogen-bonding efficiencies across solvates .
- Thermogravimetric Analysis (TGA) : Differentiate solvates (e.g., hydrate vs. methanolate) by mass loss profiles.
- DFT Optimization : Validate experimental bond angles and torsion angles using B3LYP/6-31G(d) basis sets .
Case Study : Acyl hydrazide derivatives show varied hydrogen-bonding motifs (e.g., N–H···O vs. C–H···π), impacting lattice stability .
What computational parameters are optimal for predicting this compound’s electronic properties?
Advanced Research Focus : DFT modeling.
Methodological Answer :
- Basis Set : 6-31G(d) for geometry optimization; aug-cc-pVTZ for electron density maps.
- Functional : B3LYP for ground-state properties; CAM-B3LYP for charge-transfer excitations .
- Solvent Effects : Include PCM (Polarizable Continuum Model) with ethanol or methanol dielectric constants.
Validation : Compare HOMO-LUMO gaps (e.g., 4.5–5.0 eV for benzamide derivatives) with UV-Vis absorption spectra .
How to assess the compound’s stability under varying pH and temperature conditions?
Advanced Research Focus : Degradation kinetics.
Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
- pH-Dependent Hydrolysis : Test in buffers (pH 1–13) to identify labile groups (e.g., dioxane ring opening at acidic pH).
- Light Exposure : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
Key Insight : Steric hindrance from 2,2-dimethyl groups may enhance dioxane ring stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
